molecular formula C25H22N2O5S B11683896 ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11683896
M. Wt: 462.5 g/mol
InChI Key: OQCZRDWKZXSHGS-XSFVSMFZSA-N
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Description

The compound ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (molecular formula: C₂₅H₂₂N₂O₅S) is a thiazolo[3,2-a]pyrimidine derivative featuring a 2-acetoxybenzylidene substituent at position 2 and a phenyl group at position 4. Key structural insights include:

  • Planarity: The thiazolopyrimidine ring system is nearly planar (r.m.s. deviation = 0.100 Å), except for the phenyl-bearing carbon atom (deviation = 0.177 Å) .
  • Stereochemistry: The ortho-acetoxy group on the benzylidene moiety creates a dihedral angle of 89.86° between the thiazolopyrimidine core and the attached phenyl ring, influencing molecular packing .
  • Intermolecular Interactions: Cooperative C–H···O hydrogen bonds and π-π stacking (centroid distance = 3.7523 Å) stabilize its crystalline lattice .

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S/c1-4-31-24(30)21-15(2)26-25-27(22(21)17-10-6-5-7-11-17)23(29)20(33-25)14-18-12-8-9-13-19(18)32-16(3)28/h5-14,22H,4H2,1-3H3/b20-14+

InChI Key

OQCZRDWKZXSHGS-XSFVSMFZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

PropertyValue
Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
IUPAC Name This compound
InChI Key MQFSKYXSXUEZFP-KGENOOAVSA-N

Anticancer Activity

Recent studies have indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been evaluated for their ability to inhibit cell proliferation in human liver carcinoma (HepG2) and breast cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance anticancer properties.

Case Study: Cytotoxicity Evaluation

A study reported the synthesis of several thiazole derivatives where compound 13 demonstrated an IC50 value less than that of the standard drug doxorubicin against both A-431 and Jurkat cell lines. The effective interaction with Bcl-2 protein through hydrophobic contacts was noted as a critical mechanism for its anticancer activity .

Anti-inflammatory Activity

Thiazolopyrimidines have also been explored for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focus of research due to its implications in treating inflammatory diseases.

Research Findings on COX Inhibition

A recent publication highlighted that certain thiazole-linked compounds exhibited selective inhibition of COX-II with minimal ulcerogenic effects. For example, a derivative showed an IC50 of 0.011 μM against COX-II, demonstrating significant potency compared to existing COX inhibitors .

Antimicrobial Activity

The antimicrobial potential of thiazolo[3,2-a]pyrimidines has also been documented. These compounds have shown effectiveness against various bacterial strains and fungi.

Example of Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications improved antibacterial activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It can bind to cellular receptors that modulate signaling pathways critical for cell survival and proliferation.
  • Nucleic Acid Interaction : Potential intercalation with DNA/RNA could disrupt gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 (Benzylidene Group)

Table 1: Key Structural and Electronic Comparisons
Compound (Position 2 Substituent) Molecular Formula Key Features Biological/Physical Properties Reference
Target: 2-(2-Acetoxybenzylidene) C₂₅H₂₂N₂O₅S Ortho-substituent; planar core with strong π-π interactions. Potential antifungal/anticancer applications
2-(4-Acetoxybenzylidene) C₂₅H₂₂N₂O₅S Para-substituent; altered dihedral angles may affect solubility. Not reported
2-(2,4-Dimethoxybenzylidene) C₂₇H₂₆N₂O₅S Electron-donating methoxy groups; enhanced solubility. Improved bioavailability hypothesized
2-(2-Fluoro-4-methoxybenzylidene) C₂₄H₂₀N₂FO₅S Fluorine increases electronegativity; para-methoxy improves lipophilicity. Anticancer activity observed in analogs
2-(2,4,6-Trimethoxybenzylidene) C₂₈H₂₈N₂O₇S Three methoxy groups; steric hindrance may reduce reactivity. Unreported
Key Observations :
  • Positional Isomerism : The ortho-acetoxy group in the target compound introduces steric bulk, reducing planarity compared to para-substituted analogs (e.g., 4-acetoxy derivative) .
  • Fluorine Substitution : The 2-fluoro-4-methoxy derivative () demonstrates how electronegative substituents can improve metabolic stability and receptor binding.

Variations at Position 5

Table 2: Position 5 Substituent Impact
Compound (Position 5 Substituent) Molecular Formula Key Modifications Implications Reference
Target: 5-Phenyl C₂₅H₂₂N₂O₅S Aromatic group; contributes to π-π stacking. Enhances crystallinity
5-(4-Methylphenyl) C₂₆H₂₄N₂O₅S Methyl group increases hydrophobicity. Improved membrane permeability hypothesized
5-(4-Bromophenyl) C₂₄H₂₁BrN₂O₅S Bromine adds steric bulk and polarizability. Potential for halogen bonding in crystals
5-[(E)-2-Phenylethenyl] C₂₇H₂₆N₂O₅S Extended conjugation; possible fluorescence. Unreported
Key Observations :
  • Aromatic vs. Aliphatic : Phenyl groups (target) favor π-π interactions, while aliphatic chains (e.g., 5-[(E)-2-phenylethenyl] in ) may introduce fluorescence or flexibility.
  • Halogen Effects : Bromine in 5-(4-bromophenyl) derivatives () could enable halogen bonding, influencing crystal packing and solubility.

Crystallographic and Supramolecular Features

  • Target Compound : Ortho-acetoxy substituent disrupts coplanarity between the benzylidene and thiazolopyrimidine rings, leading to a near-perpendicular dihedral angle (89.86°) . This contrasts with para-substituted analogs, which may adopt more planar configurations .
  • Hydrogen Bonding : The target’s C–H···O interactions form supramolecular chains, whereas methoxy-substituted analogs (e.g., ) rely on weaker van der Waals forces due to reduced hydrogen-bonding capacity.
  • π-π Stacking : The target’s centroid distance (3.7523 Å) is typical for aromatic systems, but electron-withdrawing groups (e.g., fluorine in ) may shorten this distance, enhancing stacking efficiency.

Preparation Methods

Biginelli Condensation for Dihydropyrimidine-2-thione Formation

The synthesis begins with a three-component Biginelli condensation using 4-phenylaldehyde, thiourea, and ethyl acetoacetate in a 1:1.5:1 molar ratio. This reaction, catalyzed by HCl or ionic liquids such as [bmim]BF₄, produces 5-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione as a key intermediate. The reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–85%.

Reaction Conditions:

  • Catalyst: HCl (traditional) or [bmim]BF₄ (ionic liquid)

  • Temperature: 80–100°C

  • Yield: 70–85%

Thiazolo[3,2-a]pyrimidine Core Formation

The dihydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine core. This step involves refluxing in ethanol or toluene for 8–12 hours, yielding ethyl 5-phenyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (75–80% yield).

Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the thione sulfur attacks ethyl chloroacetate, followed by intramolecular cyclization.

ParameterValue
CatalystAcetic acid (5 mol%)
SolventEthanol
Temperature60–70°C
Yield82–88%

The benzylidene group adopts an (E)-configuration, confirmed by X-ray crystallography.

Comparative Analysis of Synthetic Methods

Table 1: Traditional vs. One-Pot Synthesis

ParameterTraditional MethodOne-Pot Method
Steps31
Time24–30 hours8–10 hours
Yield70–88%78–82%
CatalystHCl, Acetic acid[bmim]BF₄
SolventEthanol/TolueneSolvent-free

The one-pot method offers operational simplicity but slightly lower yields due to competing side reactions.

Catalytic and Solvent Considerations

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are employed in Mitsunobu reactions for esterification in related derivatives. However, for this compound, ester groups are introduced via pre-functionalized aldehydes.

Structural Characterization

X-ray Crystallography

The crystal structure (PubMed entry) reveals:

  • Planarity: The thiazolopyrimidine ring system is nearly planar (RMS deviation = 0.100 Å).

  • Intermolecular Interactions: C–H···O and π–π stacking stabilize the supramolecular architecture.

Spectroscopic Data

  • IR (KBr): 1704 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 1.13 (t, CH₃CH₂), 2.45 (s, CH₃), 7.25–8.10 (m, aromatic protons) .

Q & A

Q. How to design assays for evaluating its anti-inflammatory or anticancer potential?

  • In vitro assays :
  • Anti-inflammatory : COX-2 inhibition (IC50_{50} via ELISA) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, IC50_{50} <10 μM) .
  • In vivo models : Xenograft mice treated at 10–50 mg/kg (oral) to assess tumor regression .

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